molecular formula C4H10N2 B8555326 3-Butenylhydrazine

3-Butenylhydrazine

Cat. No.: B8555326
M. Wt: 86.14 g/mol
InChI Key: HBRZQKXSEKTPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenylhydrazine (C₄H₇NHNH₂) is a hydrazine derivative featuring a butenyl (C₄H₇) substituent. Hydrazine derivatives are pivotal in pharmaceutical and materials chemistry due to their versatility in forming Schiff bases (hydrazones) and bioactive molecules. For example, hydrazides such as 3-methylbenzohydrazide () and nitro-substituted benzohydrazides () are synthesized via condensation reactions with aldehydes, a method applicable to this compound derivatives .

Properties

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

but-3-enylhydrazine

InChI

InChI=1S/C4H10N2/c1-2-3-4-6-5/h2,6H,1,3-5H2

InChI Key

HBRZQKXSEKTPEW-UHFFFAOYSA-N

Canonical SMILES

C=CCCNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Methylbenzohydrazides

Methylbenzohydrazides (2-, 3-, and 4-methyl isomers) are positional analogs differing in methyl group placement on the benzene ring. Key distinctions include:

  • Reactivity : The 3-methyl isomer () exhibits steric and electronic effects distinct from the 2- and 4-methyl variants, influencing its reactivity in condensation reactions .
  • For instance, 3-methylbenzohydrazide derivatives are intermediates in antimicrobial agents () .
Table 1: Comparison of Methylbenzohydrazides
Compound Substituent Position Molecular Formula Key Applications
2-Methylbenzohydrazide Ortho C₈H₁₀N₂O Intermediate in antifungal agents
3-Methylbenzohydrazide Meta C₈H₁₀N₂O Antimicrobial synthesis
4-Methylbenzohydrazide Para C₈H₁₀N₂O Precursor for anti-inflammatory drugs

Nitro-Substituted Hydrazides

Nitro groups significantly alter electronic properties. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide () features dual nitro groups that enhance electrophilicity, facilitating nucleophilic attacks in drug design:

  • Synthesis : Prepared via condensation of 3-nitrobenzohydrazide with 3-nitrobenzaldehyde under reflux .
  • Physical Properties: Higher melting points (e.g., 243–246°C for nitro derivatives in ) compared to non-nitro analogs due to increased intermolecular interactions .

Ylidenehydrazides

Ylidenehydrazides, such as those derived from 3-benzyl-8-methylxanthinyl-7-acetic acid (), are synthesized by reacting hydrazides with carbonyl compounds. Key differences from 3-butenylhydrazine derivatives include:

  • Structural Complexity : Ylidenehydrazides often incorporate heterocyclic moieties (e.g., xanthine), broadening biological activity .
  • Biological Activity : These compounds exhibit diuretic and antimicrobial properties (), whereas nitro-substituted derivatives target enzyme inhibition (e.g., acetylcholinesterase in ) .
Table 2: Comparative Analysis of Hydrazine Derivatives
Compound Type Example Molecular Formula Melting Point (°C) Key Bioactivity
3-Methylbenzohydrazide 3-Methylbenzohydrazide C₈H₁₀N₂O 160–162 (estimated) Antimicrobial
Nitro-Benzohydrazide 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ 243–246 Enzyme inhibition
Ylidenehydrazide 3-Benzyl-8-methylxanthinyl-7-acetic acid derivative C₂₀H₂₀N₆O₃ 268–269 Diuretic, antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.